1,1'-Oxybis(4-ethenylbenzene)
Overview
Description
1,1’-Oxybis(4-ethenylbenzene) is an organic compound with the molecular formula C16H14O It is characterized by the presence of two ethenyl groups attached to a central oxygen atom, which is further bonded to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Oxybis(4-ethenylbenzene) can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for 1,1’-Oxybis(4-ethenylbenzene) typically involve the use of high-boiling point solvents and acid binding agents to facilitate the condensation reaction. For example, 4-chlorobenzoic acid and 4-hydroxybenzoic acid can be used as starting materials, undergoing a condensation reaction at elevated temperatures to form the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Oxybis(4-ethenylbenzene) undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings react with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Electrophiles such as bromine cation, generated through the use of bromine and a catalyst.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,1’-Oxybis(4-ethenylbenzene) has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Oxybis(4-ethenylbenzene) involves its ability to undergo electrophilic aromatic substitution reactions. The benzene rings in the compound react with electrophiles, forming a positively charged intermediate, which then loses a proton to yield the substituted product . This mechanism is similar to other aromatic compounds, where the stability of the aromatic ring is maintained throughout the reaction.
Comparison with Similar Compounds
Similar Compounds
Benzene: A simple aromatic compound with a similar structure but without the ethenyl groups.
Ethylbenzene: Contains an ethyl group attached to the benzene ring, differing from 1,1’-Oxybis(4-ethenylbenzene) in its substituents.
4,4’-Oxybisbenzoic acid: Similar in having an oxygen atom linking two benzene rings, but with carboxylic acid groups instead of ethenyl groups.
Uniqueness
Properties
IUPAC Name |
1-ethenyl-4-(4-ethenylphenoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-3-13-5-9-15(10-6-13)17-16-11-7-14(4-2)8-12-16/h3-12H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYINVZSHVMSTDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20488780 | |
Record name | 1,1'-Oxybis(4-ethenylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20488780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-54-3 | |
Record name | 1,1'-Oxybis(4-ethenylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20488780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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